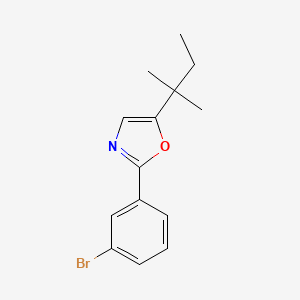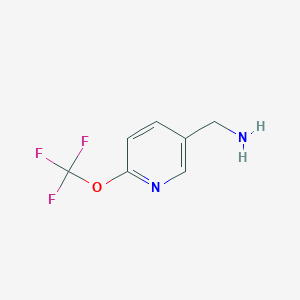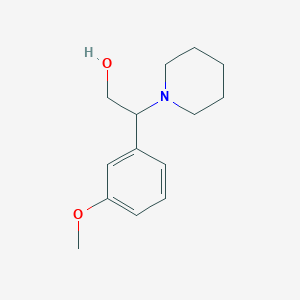
(R)-Pyrrolidin-3-yl2-phenylethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Pyrrolidin-3-yl 2-phenylethanesulfonate is a chiral compound that belongs to the class of sulfonate esters It is characterized by the presence of a pyrrolidine ring attached to a phenylethanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-3-yl 2-phenylethanesulfonate typically involves the reaction of ®-pyrrolidin-3-ol with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity and yield. The reaction can be represented as follows:
(R)-Pyrrolidin-3-ol+2-Phenylethanesulfonyl chlorideEt3N,CH2Cl2(R)-Pyrrolidin-3-yl 2-phenylethanesulfonate
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidin-3-yl 2-phenylethanesulfonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.
化学反応の分析
Types of Reactions
®-Pyrrolidin-3-yl 2-phenylethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of lactams or oxidized pyrrolidine derivatives.
Reduction: Formation of alcohol or amine derivatives.
科学的研究の応用
®-Pyrrolidin-3-yl 2-phenylethanesulfonate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-Pyrrolidin-3-yl 2-phenylethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects.
類似化合物との比較
Similar Compounds
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate: The enantiomer of the compound with similar chemical properties but different biological activity.
Pyrrolidin-3-yl 2-phenylethanesulfonate: The racemic mixture of the compound.
2-Phenylethanesulfonate derivatives: Compounds with different substituents on the pyrrolidine ring or the phenylethanesulfonate group.
Uniqueness
®-Pyrrolidin-3-yl 2-phenylethanesulfonate is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interaction with biological targets. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules.
特性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
[(3R)-pyrrolidin-3-yl] 2-phenylethanesulfonate |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,16-12-6-8-13-10-12)9-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-/m1/s1 |
InChIキー |
PPUUDRZVNYTFMQ-GFCCVEGCSA-N |
異性体SMILES |
C1CNC[C@@H]1OS(=O)(=O)CCC2=CC=CC=C2 |
正規SMILES |
C1CNCC1OS(=O)(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11812311.png)

![tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11812315.png)


![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)
![2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)




![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B11812357.png)
